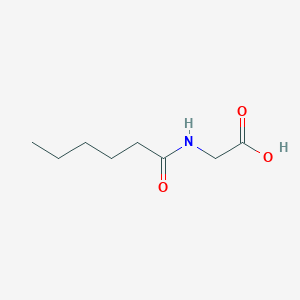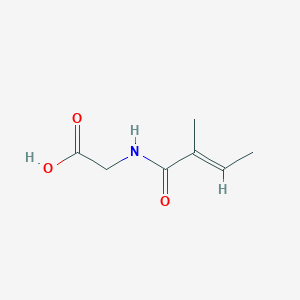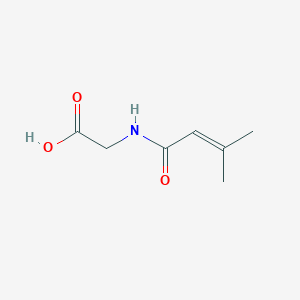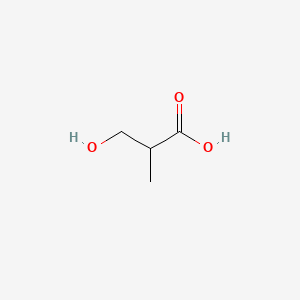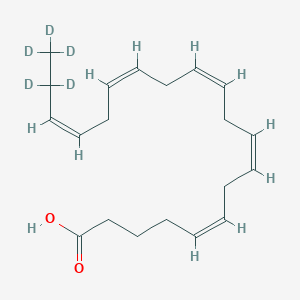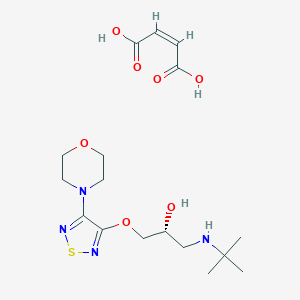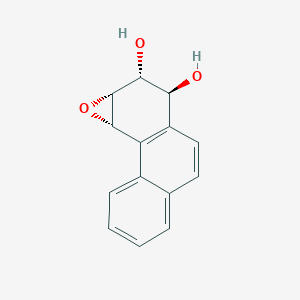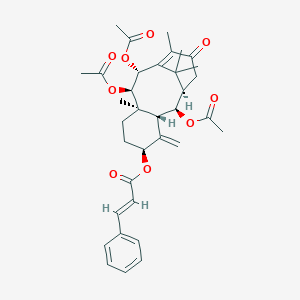
Taxinine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Taxinine involves several intricate steps to construct its complex molecular framework. A notable study described the enantiospecific construction of the AB-ring substructure of Taxinine, incorporating both quaternary carbon centers through several steps, including a Diels–Alder cycloaddition reaction. This process led to the creation of a bicyclo[5.3.1]undecenone embodying the AB-ring system of Taxinine, although attempts to establish the taxane C-ring faced challenges (Banwell, McLeod, & Riches, 2004).
Molecular Structure Analysis
Taxinine's molecular structure is distinguished by its taxane skeleton, which includes a unique arrangement of cyclic systems and a series of functional groups that contribute to its biological activity. The molecule's complexity is highlighted by its multiple chiral centers, particularly the quaternary carbon centers within the AB-ring structure, making its synthesis a significant challenge for chemists.
Chemical Reactions and Properties
The chemical reactions involved in Taxinine's synthesis, such as the Diels–Alder cycloaddition and the anionic oxy-Cope rearrangement, showcase the compound's reactive nature and the complexity of its synthesis. These reactions are crucial for constructing the core structure of Taxinine, demonstrating the compound's intricate chemical properties.
Physical Properties Analysis
While specific studies focusing on the physical properties of Taxinine, such as melting point, solubility, and optical rotation, are not detailed in the provided references, these properties are typically crucial for understanding the compound's behavior in various solvents and conditions, influencing its extraction, purification, and application in further chemical transformations.
Chemical Properties Analysis
Taxinine exhibits a range of chemical properties, including its reactivity towards various organic transformations. The compound's synthesis involves protecting group strategies, stereoselective reactions, and the management of its multiple chiral centers. These aspects highlight Taxinine's chemical versatility and the challenges in its synthetic approach.
Wissenschaftliche Forschungsanwendungen
Taxinine selectively inhibits DNA polymerase alpha and beta, suggesting its potential as an inhibitor in mammalian DNA polymerase research (Oshige et al., 2004).
It can modify multidrug resistance in tumor cells, increasing cellular accumulation of vincristine, which is beneficial in cancer treatment (Hosoyama et al., 1999).
Taxinine derivatives, such as Taxinine M, are useful in studying the conformation of other compounds like brevifoliol (Barboni et al., 1995).
Certain Taxinine derivatives, like Taxinine NN-7 and 3,11-cyclotaxinine NN-2, show activity as modulators of multidrug-resistant tumor cells (Kosugi et al., 2000).
Taxinine is effective in increasing the cellular accumulation of vincristine in multidrug-resistant human ovarian cancer cells (Sako et al., 1999).
Taxinine NN-1 exhibits significant activities as a modulator of multidrug-resistant cancer cells and as an anticancer agent in vitro (Zhang et al., 2002).
It has shown anti-proliferation activities against various cancer cell lines, including HeLa, HEC-1, and HAC-2, likely inducing apoptosis in these cells (Zhang Hong-zhen, 2010).
Taxinine derivatives are useful in stereoselective epoxidation in organic synthesis and can help determine epoxide orientation via NMR spectroscopy (Hosoyama et al., 1998).
These derivatives are also expected to be useful synthetic intermediates for biologically active taxinine derivatives (Sako et al., 1999).
Safety And Hazards
When handling Taxinine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
[(1R,2R,3R,5S,8R,9R,10R)-2,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42O9/c1-19-26(39)18-25-31(41-21(3)36)30-20(2)27(44-28(40)15-14-24-12-10-9-11-13-24)16-17-35(30,8)33(43-23(5)38)32(42-22(4)37)29(19)34(25,6)7/h9-15,25,27,30-33H,2,16-18H2,1,3-8H3/b15-14+/t25-,27-,30-,31+,32+,33-,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYHEZUZRPMUDM-RZHPVIQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)CC1=O)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Taxinine | |
CAS RN |
3835-52-7 | |
| Record name | Taxinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003835527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAXININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7554596HX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



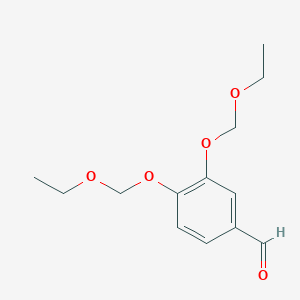
![[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B26102.png)
![Imidazo[1,2-a]pyrimidine-5,7-diol](/img/structure/B26103.png)
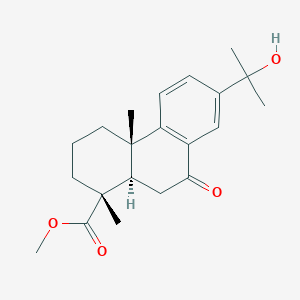
![4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-5(4H)-oxazolone](/img/structure/B26109.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B26116.png)

